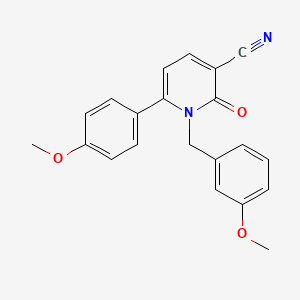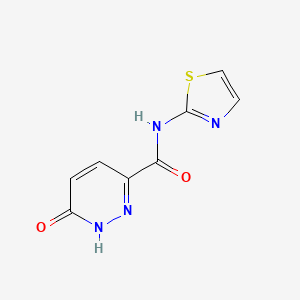![molecular formula C21H16ClN3O2S B2875375 N-(6-chlorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-2-ylmethyl)benzamide CAS No. 922593-01-9](/img/structure/B2875375.png)
N-(6-chlorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-2-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(6-chlorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-2-ylmethyl)benzamide” is a compound that has been synthesized and evaluated for its anti-inflammatory properties . It is part of a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives .
Synthesis Analysis
The compound was synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The structure of the compound was analyzed based on IR, 1H, 13C NMR, and mass spectral data .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound were determined by elemental and spectral data . The compound was found to be in good agreement with the data .Scientific Research Applications
Anti-inflammatory Applications
This compound has been evaluated for its potential as an anti-inflammatory agent. The pharmacological evaluation of derivatives of benzothiazole, which includes this compound, has shown significant anti-inflammatory activities . These activities are mediated chiefly through the inhibition of biosynthesis of prostaglandins, which are derived from arachidonic acid and play a key role in inflammation and pain .
Analgesic Properties
In addition to its anti-inflammatory effects, this compound has also demonstrated analgesic properties. It is part of a series of compounds that have been synthesized and tested for their ability to alleviate pain . The analgesic activity is likely related to the compound’s anti-inflammatory mechanism, providing a dual benefit in therapeutic applications.
COX Inhibition
The compound has shown inhibitory activity against cyclooxygenase (COX), particularly COX-1 and COX-2 enzymes . COX enzymes are involved in the conversion of arachidonic acid to prostaglandins. Inhibition of these enzymes can reduce inflammation and pain, which is a desirable effect for the treatment of various inflammatory conditions.
Ulcerogenic Activity
An important aspect of the pharmacological profile of this compound is its low ulcerogenic action on the gastrointestinal mucosa compared to standard nonsteroidal anti-inflammatory drugs (NSAIDs) . This suggests that it may be a safer alternative for long-term use in managing pain and inflammation without the common side effects associated with traditional NSAIDs.
Lipid Peroxidation
The compound has been studied for its effects on lipid peroxidation activities. Lipid peroxidation is a process that can lead to cell damage and is involved in various diseases. The ability to modulate this process can be beneficial in the prevention and treatment of conditions associated with oxidative stress .
Synthesis of Derivatives
The compound serves as a precursor for the synthesis of various derivatives with potential pharmacological applications. These derivatives have been synthesized in satisfactory yield and have been pharmacologically evaluated, expanding the scope of research and application of the parent compound .
Mechanism of Action
Target of Action
The primary targets of this compound are the cyclo-oxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .
Mode of Action
The compound interacts with its targets by inhibiting the activity of the cyclo-oxygenase enzymes . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The compound affects the arachidonic acid pathway . Normally, arachidonic acid is metabolized to prostaglandins and leukotrienes by the cyclo-oxygenase and 5-lipoxygenase pathways, respectively . By inhibiting the cyclo-oxygenase enzymes, the compound reduces the production of prostaglandins, leading to anti-inflammatory effects .
Result of Action
The molecular and cellular effects of the compound’s action include a reduction in inflammation and pain. This is achieved through the inhibition of prostaglandin production, which in turn decreases the inflammatory response .
properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-4-methoxy-N-(pyridin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2S/c1-27-17-8-5-14(6-9-17)20(26)25(13-16-4-2-3-11-23-16)21-24-18-10-7-15(22)12-19(18)28-21/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGRLWKOWLIZFEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-chlorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-2-ylmethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1,2-oxazol-3-yl]propanoic acid](/img/structure/B2875294.png)
![5-[1-(4-Chloro-2-methoxybenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2875298.png)
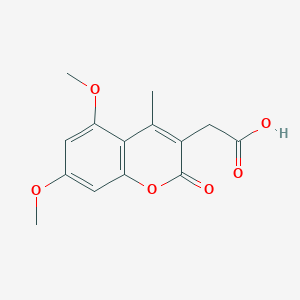

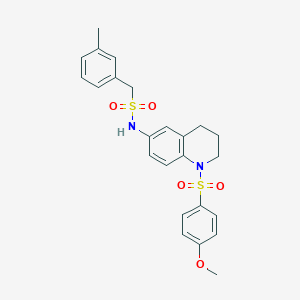
![4-[4-(3-chlorophenyl)piperazin-1-yl]-1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2875304.png)

![{6-Amino-5-nitro-2-[4-benzylpiperidyl]pyrimidin-4-yl}(2-furylmethyl)amine](/img/structure/B2875308.png)
![N-(4-chlorophenyl)-2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2875309.png)
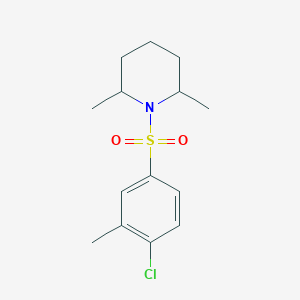
![2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2875313.png)
